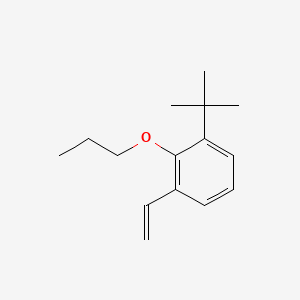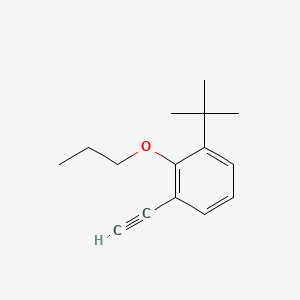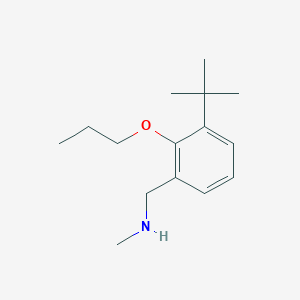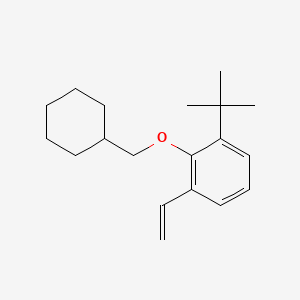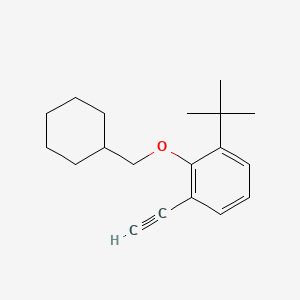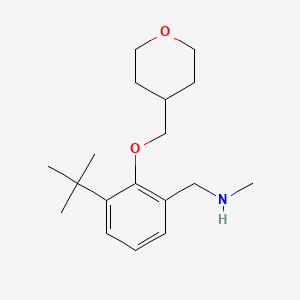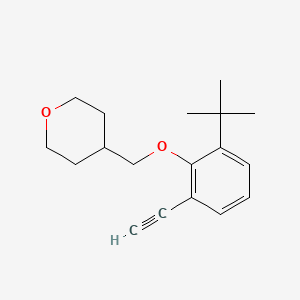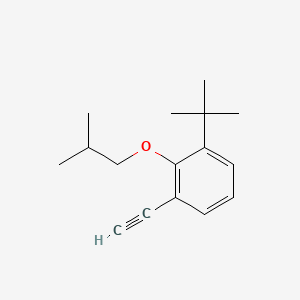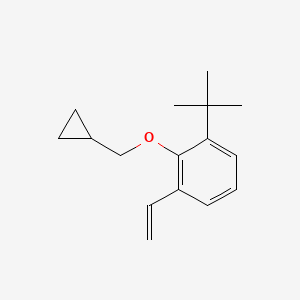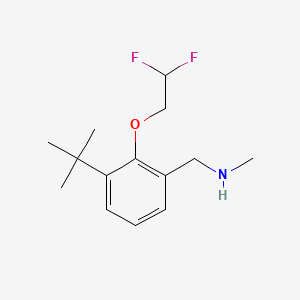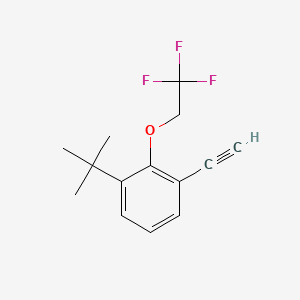
1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a tert-butyl group, an ethynyl group, and a trifluoroethoxy group
准备方法
The synthesis of 1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzene Ring Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution, where a suitable trifluoroethanol derivative reacts with the benzene ring under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reaction conditions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
1-(tert-Butyl)-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, which may result in different reactivity and applications.
1-(tert-Butyl)-3-ethynylbenzene:
1-(tert-Butyl)-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene: Positional isomer with different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-tert-butyl-3-ethynyl-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c1-5-10-7-6-8-11(13(2,3)4)12(10)18-9-14(15,16)17/h1,6-8H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNIIYCTDYKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

